

Echinone extraction methods from natural sources

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Compound Focus: Echinone

CAS No.: 80348-65-8

Cat. No.: S564563

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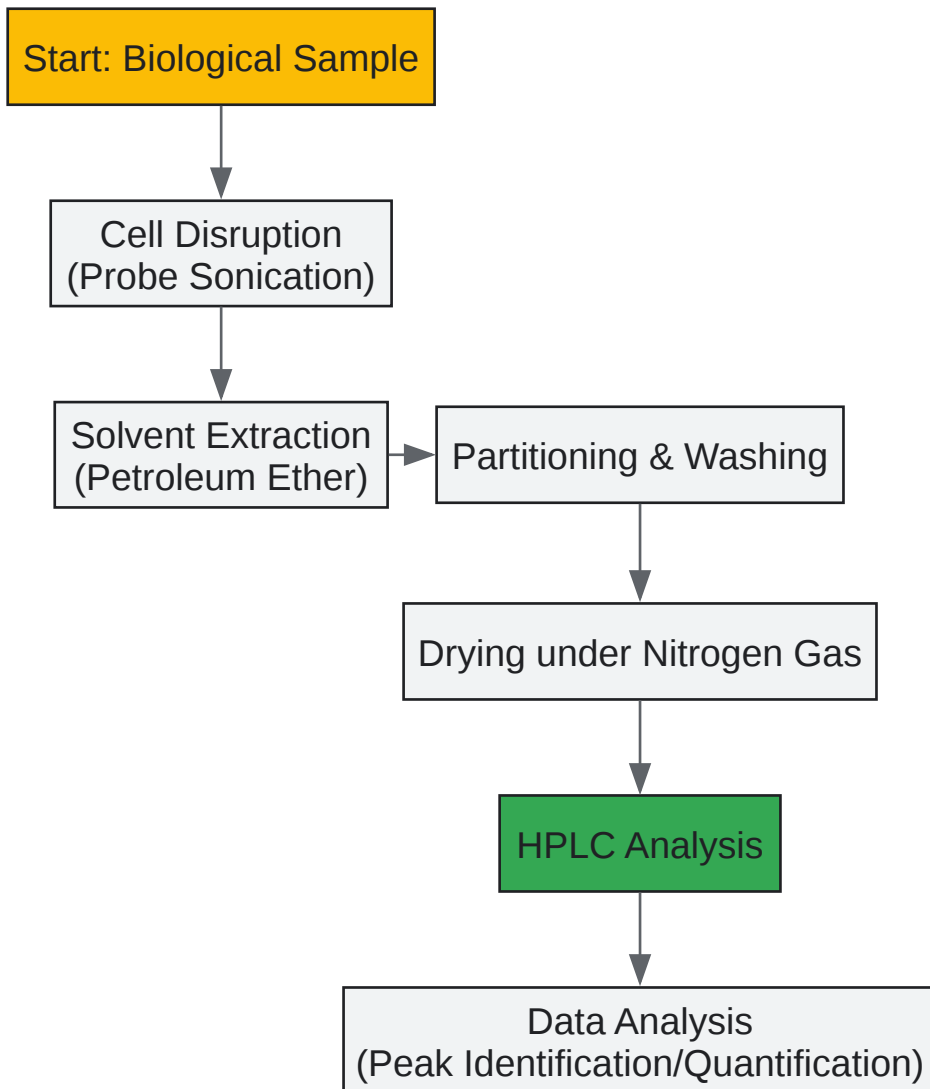
Echinone: Chemical Profile and Handling

The table below summarizes the basic chemical identification data for **echinone**.

Property	Description
IUPAC Name	(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [1]
Molecular Formula	C ₁₉ H ₂₀ O ₆ [1]
Molecular Weight	344.363 g/mol [1]
Storage & Handling	Carotenoids are generally sensitive to light, heat, and oxygen. Standards and extracts should be stored in amber glass vials at -20°C [2] [3].

Generalized Extraction and Analysis Workflow for Carotenoids

The following diagram illustrates the core steps involved in extracting and analyzing carotenoids like **echinone** from biological material.



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Detailed Experimental Protocols

Protocol 1: Extraction from Tissues or Microalgae [2] [4]

This protocol is adapted from methods used for extracting β -carotene and other carotenoids.

- **Sample Preparation:** Homogenize the frozen tissue or microalgal biomass.

- **Internal Standard Addition:** Add a known amount of a suitable internal standard (e.g., **echinenone** is often used for quantifying β -carotene) to correct for losses during extraction [2] [3].
- **Cell Disruption:** Suspend the sample in a solvent like phosphate-buffered saline (PBS) and disrupt cells using a probe sonicator [2].
- **Solvent Extraction:**
 - Add a 2:1 (v/v) ratio of **petroleum ether** to the aqueous homogenate [2].
 - Vortex vigorously for 30-60 seconds.
 - Centrifuge at 3,000 rpm for 3-5 minutes to separate phases.
 - Collect the upper organic layer containing the carotenoids.
 - Repeat the extraction 2-3 times and pool the organic phases.
- **Washing:** Wash the combined organic extract with water to remove water-soluble impurities.
- **Concentration:** Evaporate the solvent to dryness under a gentle stream of **nitrogen gas** [2].
- **Reconstitution:** Redissolve the dry residue in a small volume (e.g., 50-100 μ L) of HPLC mobile phase for analysis [2].

Protocol 2: HPLC Analysis with UV-Vis Detection [5] [4]

This method is crucial for separating, identifying, and quantifying **echinone**.

- **HPLC System:** Standard HPLC system equipped with a photo-diode array (PDA) or UV-Vis detector.
- **Column:** **C30 reverse-phase column** is highly recommended for superior separation of carotenoids and their isomers compared to C18 columns [5] [4].
 - Example: Suplex pKb-100, 250 mm \times 4.6 mm, 5 μ m [5].
- **Mobile Phase:**
 - **Solvent A:** Methanol/Water (98:2, v/v) [4]
 - **Solvent B:** *tert*-Butyl methyl ether (MTBE) or a mixture of Acetonitrile/Methylene Chloride/Methanol (70:15:15) [2] [5]
- **Gradient Elution:**
 - 0-2 min: 0% B to 30% B
 - 2-12 min: 30% B to 95% B
 - 12-15 min: 95% B
 - 15-16 min: 95% B to 0% B (re-equilibration) [4]
- **Flow Rate:** 1.0 - 1.8 mL/min [2] [5]
- **Column Temperature:** 20°C [4]
- **Detection:** Monitor the absorbance at **450 nm**. Use a PDA detector to capture the full spectrum (e.g., 200-600 nm) for peak identity confirmation [2] [5].
- **Injection Volume:** 20 μ L [2].

Critical Parameters for Carotenoid Analysis

The table below outlines key considerations for the quantitative analysis of carotenoids like **echinone**.

Parameter	Consideration & Recommendation
Internal Standard	Echinenone is a commonly used internal standard for carotenoid quantification via HPLC. The amount added should be within the expected concentration range of the target analyte in the sample [2] [3].
Calibration Curve	Generate a standard curve using known mass ratios of the internal standard and the target compound. A range of 1:0.01 to 1:50 (internal standard:analyte) is typical [2].
Quantification	Calculate the concentration of the target carotenoid using the equation derived from the standard curve, based on the peak area ratio [2].
Stability	Carotenoids are highly sensitive to degradation. Perform all procedures under dim light, use amber vials, and keep samples on ice when possible. Adding antioxidants like BHT to extraction solvents can help [6] [7].

Application Notes for Researchers

- **Solvent Selection:** The choice of solvent is critical for extraction efficiency. While petroleum ether is common, other solvents like acetone, methanol, or their mixtures are also effective. The solvent must be compatible with the HPLC injection solvent to avoid peak broadening [4].
- **Handling and Stability:** The conjugated structure of **echinone** makes it susceptible to oxidation and isomerization when exposed to light, heat, or oxygen [6]. Strictly control these factors throughout the entire process.
- **Method Development:** Since a dedicated protocol for **echinone** is lacking, initial method development should focus on optimizing the extraction solvent and HPLC gradient using a commercially available standard, if possible.

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